molecular formula C25H43NO8 B1249535 Novamethymycin

Novamethymycin

Numéro de catalogue: B1249535
Poids moléculaire: 485.6 g/mol
Clé InChI: HYJMTIGQCJGKFQ-CGNAQTDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Novamethymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a monosaccharide derivative, a macrolide antibiotic and an enone. It is a conjugate base of a this compound(1+).

Applications De Recherche Scientifique

Structural Characteristics

Novamethymycin is characterized by hydroxy groups at both C-10 and C-12 positions on the macrolactone ring. This structural feature contributes to its biological activity and distinguishes it from closely related compounds .

Antibiotic Activity

1. Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in treating bacterial infections. The compound's mechanism of action involves inhibiting bacterial protein synthesis, similar to other macrolides .

2. Resistance Mechanisms
One of the critical challenges in antibiotic development is the emergence of resistance. This compound's unique structure may offer advantages over traditional macrolides, potentially reducing the likelihood of resistance development. Investigations into its efficacy against resistant strains are ongoing .

Biotechnological Applications

1. Bioconversion Processes
The production of this compound through bioconversion has been explored as a sustainable method for generating this antibiotic. Utilizing engineered strains of Streptomyces venezuelae, researchers have optimized conditions for higher yields of this compound, showcasing its potential in industrial biotechnology .

2. Synthetic Biology
The biosynthetic pathway of this compound has been studied extensively, revealing insights into modular polyketide synthase systems. This knowledge can be harnessed to engineer new antibiotics with enhanced properties by manipulating the biosynthetic genes involved in this compound production .

Case Study 1: Efficacy Against Resistant Bacteria

A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus demonstrated promising results. The compound was able to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Bioconversion Optimization

In a biotechnological setting, researchers optimized the bioconversion process using Streptomyces venezuelae strains to enhance the yield of this compound. By adjusting fermentation conditions and substrate availability, they achieved over 90% conversion efficiency, highlighting the compound's viability for large-scale production .

Potential Future Applications

As antibiotic resistance continues to pose a significant threat to public health, this compound represents a promising avenue for new therapeutic strategies. Its unique structural characteristics and effective antimicrobial properties position it as a candidate for further research and development.

Propriétés

Formule moléculaire

C25H43NO8

Poids moléculaire

485.6 g/mol

Nom IUPAC

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO8/c1-13-11-14(2)21(33-24-20(29)18(26(7)8)12-15(3)32-24)16(4)23(30)34-22(17(5)27)25(6,31)10-9-19(13)28/h9-10,13-18,20-22,24,27,29,31H,11-12H2,1-8H3/b10-9+/t13-,14+,15-,16-,17-,18+,20-,21+,22-,24+,25+/m1/s1

Clé InChI

HYJMTIGQCJGKFQ-CGNAQTDSSA-N

SMILES isomérique

C[C@H]1C[C@H](C(=O)/C=C/[C@]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)(C)O)C

SMILES canonique

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)(C)O)C

Synonymes

novamethymycin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Novamethymycin
Reactant of Route 2
Novamethymycin
Reactant of Route 3
Novamethymycin
Reactant of Route 4
Novamethymycin
Reactant of Route 5
Novamethymycin
Reactant of Route 6
Novamethymycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.